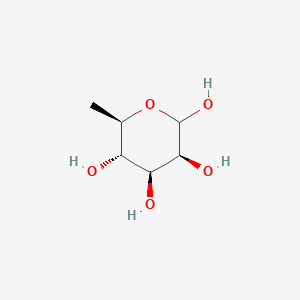

D-rhamnopyranose

Description

Overview of Deoxy Sugars in Biological Systems

Deoxy sugars are a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org This seemingly small modification results in significant alterations to the sugar's chemical and biological properties. ontosight.ai Deoxy sugars are integral components of a wide array of biomolecules and are involved in numerous biological processes. rsc.org They are found in various natural products, including antibiotics and other therapeutic agents, where their presence is often crucial for biological activity. rsc.orgnih.gov

These sugars play roles in molecular recognition, such as adhesion to receptors, and can influence the efficacy of bioactive compounds. rsc.org In bacteria, deoxy sugars are key components of cell surface structures like lipopolysaccharides (LPS). portlandpress.com The study of deoxy sugars is also vital for understanding and developing inhibitors for enzymes like glycosidases and glycosyltransferases, which are involved in the synthesis and modification of complex carbohydrates. rsc.org

Configurational Distinction of D-Rhamnopyranose

Rhamnose, in its pyranose (six-membered ring) form, is a 6-deoxyhexose, meaning it lacks a hydroxyl group at the sixth carbon. wikipedia.org What makes rhamnose particularly interesting is that it predominantly occurs in nature as L-rhamnose (6-deoxy-L-mannose). wikipedia.orghmdb.ca This is an exception to the general rule, as most naturally occurring sugars are in the D-configuration. wikipedia.orghmdb.ca

However, this compound (6-deoxy-D-mannose) is also found in nature, albeit less commonly. wikipedia.orgnih.govebi.ac.uk It has been identified as a component of the lipopolysaccharides in certain species of bacteria, such as those belonging to the genus Pseudomonas. portlandpress.comresearchgate.net The distinction between the D- and L-forms lies in the stereochemistry of the molecule. This compound is the enantiomer of the more common L-rhamnopyranose. nih.gov This difference in spatial arrangement of atoms has significant implications for its biological recognition and function.

The biosynthesis of D-rhamnose also differs from that of L-rhamnose. D-rhamnose is synthesized as GDP-α-D-rhamnose from the precursor GDP-D-mannose through the action of two key enzymes: GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). portlandpress.comnih.gov In contrast, L-rhamnose is typically synthesized as dTDP-L-rhamnose or UDP-L-rhamnose. portlandpress.com

Table 1: Comparison of D-Rhamnose and L-Rhamnose

| Feature | D-Rhamnose | L-Rhamnose |

| Full Name | 6-deoxy-D-mannose | 6-deoxy-L-mannose |

| Natural Abundance | Less common, found in some bacteria (e.g., Pseudomonas) portlandpress.comresearchgate.net | More common, widespread in plants and bacteria portlandpress.comwikipedia.org |

| Biosynthetic Precursor | GDP-D-mannose portlandpress.comnih.gov | dTDP-D-glucose or UDP-D-glucose portlandpress.comnih.gov |

| Activated Form | GDP-α-D-rhamnose portlandpress.com | dTDP-β-L-rhamnose or UDP-β-L-rhamnose portlandpress.com |

Significance of this compound in Carbohydrate Chemistry and Glycobiology

The presence of this compound in the surface polysaccharides of pathogenic bacteria makes it a molecule of great interest in glycobiology and medicinal chemistry. researchgate.net These bacterial polysaccharides are often involved in pathogenesis, making the enzymes responsible for their synthesis potential targets for the development of new antibacterial agents. portlandpress.com Since rhamnose is absent in humans, targeting its biosynthetic pathways offers a promising strategy for selective drug design. portlandpress.com

In carbohydrate chemistry, the synthesis of D-rhamnose and its derivatives is an active area of research. researchgate.net These synthetic efforts are crucial for obtaining sufficient quantities of D-rhamnose for biological studies and for creating modified versions of the sugar to probe its interactions with enzymes and receptors. researchgate.net The development of efficient synthetic routes, for instance from D-mannose, allows for the creation of building blocks for the assembly of complex oligosaccharides. researchgate.net These synthetic oligosaccharides are invaluable tools for studying the biological roles of D-rhamnose-containing glycans and for the development of carbohydrate-based vaccines. researchgate.net

Furthermore, the unique chemical properties of this compound and its derivatives are utilized in various chemical syntheses. For example, protected forms of rhamnopyranose serve as important intermediates in the synthesis of complex carbohydrates and glycoconjugates. ontosight.ai The ability to distinguish between D- and L-rhamnose in complex structures using techniques like NMR spectroscopy is also a significant area of research, aiding in the structural elucidation of natural products. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

45864-36-6 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m1/s1 |

InChI Key |

SHZGCJCMOBCMKK-QTVWNMPRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of D Rhamnopyranose

Nucleotide-Activated D-Rhamnopyranose Precursors

The primary nucleotide-activated precursor for this compound biosynthesis is GDP-D-rhamnose. portlandpress.commdpi.com Its synthesis is a key branch point in the metabolism of several deoxyhexoses. nih.gov

Guanosine (B1672433) Diphosphate-D-Rhamnose (GDP-D-Rha) Pathway

The synthesis of GDP-D-rhamnose is accomplished through the coordinated action of two principal enzymes that convert GDP-D-mannose into the final product. nih.govnih.gov This pathway has been identified in various bacteria, including Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus. nih.govasm.org

The biosynthetic journey to GDP-D-rhamnose begins with the nucleotide sugar GDP-D-mannose. nih.govnih.gov This starting material is a central metabolite in prokaryotic and eukaryotic cells, serving as a precursor for various glycosylation pathways. The conversion of GDP-D-mannose is the committed step in the formation of GDP-D-rhamnose. nih.govnih.gov

The first enzymatic step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD). nih.govnih.gov This enzyme facilitates the dehydration of GDP-D-mannose to produce the intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.govmdpi.com The reaction mechanism involves an oxidation at C4, followed by dehydration and then reduction at C6, a process mediated by a tightly bound NAD(P)+ cofactor. nih.govnih.gov GMD belongs to the short-chain dehydrogenase/reductase (SDR) family of enzymes. mdpi.comnih.gov

The proposed mechanism for GMD involves three main steps:

Oxidation: The NADP+ cofactor abstracts a hydride from the C4 carbon of the mannose ring, creating a 4-keto intermediate. nih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6. ebi.ac.uk

Reduction: Finally, a hydride is transferred from NADPH to C6, yielding GDP-4-keto-6-deoxy-D-mannose. ebi.ac.uk

The second and final step in the pathway is the stereospecific reduction of the 4-keto group of the intermediate, GDP-6-deoxy-D-lyxo-hexos-4-ulose. nih.govnih.gov This reaction is catalyzed by GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD), which yields the final product, GDP-D-rhamnose. nih.govmdpi.com RMD is also a member of the SDR family and utilizes an NAD(P)H cofactor as an electron donor for the reduction. nih.govmdpi.com The RMD enzyme ensures the correct stereochemistry at the C4 position, defining the sugar as D-rhamnose. nih.gov

The enzymes of the GDP-D-rhamnose pathway exhibit a high degree of substrate specificity. For instance, GMD and RMD from the GDP-D-rhamnose pathway cannot catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-rhamnose, indicating strict specificity for the guanosine diphosphate-linked sugar. mdpi.com

Interestingly, some GMD enzymes, such as the one from Pseudomonas aeruginosa, have been shown to be bifunctional. nih.govnih.gov This means that in addition to their primary dehydratase activity, they can also catalyze the subsequent reduction of the keto-intermediate to form GDP-D-rhamnose, albeit at a much slower rate than the dedicated RMD enzyme. nih.gov This promiscuous reductase activity highlights the close evolutionary and structural relationship between GMD and RMD. nih.govnih.gov The structure of RMD from Aneurinibacillus thermoaerophilus is remarkably similar to that of P. aeruginosa GMD, which helps to explain this bifunctionality. nih.govnih.gov

Enzyme Functions in GDP-D-Rhamnose Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| GDP-D-Mannose-4,6-Dehydratase (GMD) | Dehydration | GDP-D-Mannose | GDP-4-keto-6-deoxy-D-Mannose |

| GDP-6-Deoxy-D-lyxo-Hexos-4-Ulose-4-Reductase (RMD) | Reduction | GDP-4-keto-6-deoxy-D-Mannose | GDP-D-Rhamnose |

Both GMD and RMD are dependent on nicotinamide (B372718) cofactors for their catalytic activity. nih.gov

GMD: The GMD-catalyzed dehydration reaction involves an internal oxidoreduction cycle where the NAD(P)+ cofactor is transiently reduced to NAD(P)H and then regenerated. nih.gov While the cofactor is tightly bound, some GMD enzymes can utilize either NADP+ or NAD+, though NADP(H) is often co-purified with the enzyme, indicating a preference. nih.govresearchgate.net

RMD: The RMD-catalyzed reduction requires an external source of the reduced cofactor, NAD(P)H, which is consumed during the reaction. nih.gov The enzyme from Aneurinibacillus thermoaerophilus can utilize both NADH and NADPH as the hydride donor. nih.gov For the reaction to proceed, the oxidized NAD(P)+ must be replaced by a reduced cofactor from the surrounding solution. nih.gov

Cofactor Requirements for GDP-D-Rhamnose Biosynthesis Enzymes

| Enzyme | Cofactor | Role of Cofactor |

|---|---|---|

| GDP-D-Mannose-4,6-Dehydratase (GMD) | NAD(P)+ | Acts as a catalytic cofactor in the internal oxidoreduction reaction. nih.gov |

| GDP-6-Deoxy-D-lyxo-Hexos-4-Ulose-4-Reductase (RMD) | NAD(P)H | Serves as an electron donor for the reduction of the keto-intermediate. nih.gov |

Comparative Analysis with L-Rhamnopyranose Biosynthetic Routes

The biosynthesis of this compound is markedly different and simpler than that of L-rhamnopyranose. D-rhamnose is synthesized as guanosine diphosphate-α-D-rhamnose (GDP-D-rhamnose), whereas L-rhamnose is typically synthesized as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) or, in plants and fungi, as uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose). biorxiv.orgnih.govresearchgate.net

The pathway to GDP-D-rhamnose begins with the precursor GDP-D-mannose and involves just two enzymatic steps. nih.govnih.govmdpi.com

Dehydration: GDP-D-mannose-4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. asm.orgnih.govmdpi.com

Reduction: GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD), also known as GDP-4-dehydro-6-deoxy-D-mannose reductase, performs a stereospecific reduction of the intermediate to produce the final product, GDP-D-rhamnose. asm.orgnih.govmdpi.com

In contrast, the most common route to L-rhamnose (the rml pathway) is a more complex, four-enzyme process starting from glucose-1-phosphate and dTTP. nih.govmdpi.comfrontiersin.org

Thymidylylation: Glucose-1-phosphate thymidylyltransferase (RmlA) creates dTDP-D-glucose. nih.govmdpi.comnih.gov

Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govmdpi.comnih.gov

Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes the epimerization of the intermediate to form dTDP-4-keto-L-rhamnose. nih.govmdpi.comnih.gov

Reduction: dTDP-4-keto-L-rhamnose reductase (RmlD) reduces the final intermediate to yield dTDP-L-rhamnose. nih.govmdpi.comnih.gov

A key distinction is the absence of an epimerization step in the D-rhamnose pathway, which is essential for the D- to L-configuration change in the L-rhamnose pathway. researchgate.net The enzymes of the GDP-D-rhamnose pathway also exhibit strict substrate specificity and cannot catalyze the conversion of intermediates from the dTDP-L-rhamnose pathway. nih.govresearchgate.net

| Feature | This compound Pathway | L-Rhamnopyranose Pathway (rml) |

|---|---|---|

| Final Product | GDP-D-rhamnose | dTDP-L-rhamnose |

| Initial Substrates | GDP-D-mannose | Glucose-1-phosphate & dTTP |

| Number of Enzymes | 2 (GMD, RMD) | 4 (RmlA, RmlB, RmlC, RmlD) |

| Key Reaction Steps | Dehydration, Reduction | Thymidylylation, Dehydration, Epimerization, Reduction |

| Epimerization Step | Absent | Present (catalyzed by RmlC) |

Genetic Organization and Regulation of this compound Biosynthesis

The genes encoding the enzymes for this compound biosynthesis are often found organized in biosynthetic gene clusters. nih.gov In Pseudomonas aeruginosa, the gmd and rmd genes are located within the O-antigen gene cluster responsible for producing the CPA, a D-rhamnose homopolymer. asm.orgnih.gov This co-localization of genes is a strong indicator of their related function in a specific biological process. biorxiv.org

The biosynthesis of GDP-D-rhamnose appears to be regulated by feedback inhibition. nih.gov In vitro reconstitution of the pathway in P. aeruginosa has shown that the process may be controlled within the cell, with GDP-D-rhamnose potentially acting as a feedback inhibitor for the GMD enzyme. researchgate.netnih.gov This regulatory mechanism would allow the cell to control the production of D-rhamnose based on its availability, preventing unnecessary expenditure of energy and resources.

Structural and Mechanistic Enzymology of this compound Biosynthetic Enzymes

Both enzymes of the GDP-D-rhamnose pathway, GMD and RMD, are members of the large and diverse short-chain dehydrogenase/reductase (SDR) enzyme family. nih.govmdpi.comscience.gov This family is characterized by a conserved structural fold, typically a Rossmann-like fold for NAD(P)H binding. wellcomeopenresearch.orgacs.org The enzymes in the D-rhamnose pathway share significant homology with their counterparts in the L-rhamnose pathway. Specifically, GMD is homologous to RmlB, the dehydratase in the dTDP-L-rhamnose pathway, while RMD is homologous to RmlD, the reductase from the same pathway. nih.govmdpi.com

An interesting feature of the D-rhamnose pathway is the existence of bifunctional enzymes in certain organisms. The GMD enzyme from Pseudomonas aeruginosa can catalyze not only the primary dehydration of GDP-D-mannose but also the subsequent reduction step to produce GDP-D-rhamnose, albeit with weaker activity than the dedicated RMD enzyme. researchgate.netnih.gov An even more pronounced example is the GMD from Paramecium bursaria Chlorella virus 1 (PBCV-1), which displays strong NAD(P)H-dependent reductase activity towards the GDP-4-keto-6-deoxy-D-mannose intermediate, enabling it to complete the synthesis of GDP-D-rhamnose on its own. nih.govresearchgate.netmdpi.com

While the prompt mentions RmlD, the direct homolog in the D-rhamnose pathway is RMD. Crystallographic studies of the enzymes in the D-rhamnose pathway have provided crucial insights into their function. The crystal structure of GMD from several organisms, including E. coli and P. aeruginosa, has been determined. nih.govmdpi.comscience.gov The GMD monomer folds into two distinct domains: an N-terminal domain for binding the NAD(P)H cofactor and a C-terminal domain for binding the GDP-D-mannose substrate. nih.gov

The crystal structure of RMD from Aneurinibacillus thermoaerophilus has been solved at a resolution of 1.8 Å. nih.gov This structural analysis revealed that RMD is remarkably similar in structure to the GMD from P. aeruginosa, which helps to explain why the P. aeruginosa GMD exhibits bifunctional activity. nih.gov This structural similarity underscores the close evolutionary relationship between the two key enzymes of the GDP-D-rhamnose biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for D Rhamnopyranose

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the specificity of enzymes to overcome challenges in traditional organic synthesis, such as the need for multiple protection and deprotection steps. This approach is particularly valuable for the synthesis of oligosaccharides and glycoconjugates containing D-rhamnopyranose.

Glycosyltransferase-Mediated Approaches

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. pjmonline.org They are central to the enzymatic synthesis of glycosidic bonds and are categorized as either Leloir or non-Leloir enzymes. pjmonline.orgscienceopen.com Leloir GTs utilize sugar-nucleotide donors, while non-Leloir GTs use other donors like sugar phosphates or non-activated sugars. pjmonline.orgscienceopen.com

Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are versatile enzymes, primarily from bacteria of the Bacillus genus, that belong to the GH13 α-amylase family. nih.govwikipedia.org CGTases catalyze several reactions, including cyclization, coupling, disproportionation, and hydrolysis. nih.govwikipedia.orggoogle.com The coupling reaction, which is the reverse of cyclization, and the disproportionation reaction are intermolecular transglycosylation processes that can be harnessed for glycosylation. scienceopen.comwikipedia.org

Research has demonstrated the utility of CGTase from Bacillus circulans 251 in the glycosylation of α-L-rhamnosyl acceptors. nih.gov Using β-cyclodextrin as the donor, this enzyme efficiently coupled a glucose unit to methyl or allyl α-L-rhamnopyranoside acceptors, yielding a mixture of α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and the α-(1→3) regioisomer. nih.gov Optimization of the reaction conditions resulted in conversion yields ranging from 42% to 70%, with the ability to adjust the regioselectivity of the glycosylation. nih.gov These products are valuable intermediates for the synthesis of O-antigen fragments of various Shigella flexneri serotypes. nih.gov

| Enzyme Source | Donor Substrate | Acceptor Substrate | Products | Conversion Yield |

| Bacillus circulans 251 CGTase | β-cyclodextrin | Methyl α-L-rhamnopyranoside | α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside | 42-70% |

| Bacillus circulans 251 CGTase | β-cyclodextrin | Allyl α-L-rhamnopyranoside | α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside and α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside | 42-70% |

While wild-type glycosyltransferases are powerful synthetic tools, their substrate specificity and product outcome may not always align with desired synthetic targets. nih.gov Protein engineering, including rational design and directed evolution, has emerged as a crucial strategy to alter and improve the properties of GTs for stereocontrolled synthesis. nih.gov By modifying amino acid residues in or near the substrate-binding sites, it is possible to create mutant enzymes with enhanced stability, altered donor or acceptor specificity, and improved product yields. nih.govresearchgate.net

The structural diversity and yields of glycosylation reactions are directly related to the enzyme's active site architecture. pasteur.fr Engineering this architecture can expand the range of catalyzed reactions. pasteur.fr For instance, the synthesis of a disaccharide not recognized by the parent wild-type enzyme, with a structure distinct from the natural acceptor, required a significant reshaping of the binding pocket. researchgate.net This highlights the potential of enzyme engineering to generate novel carbohydrate structures. pasteur.frresearchgate.net The stereocontrolled synthesis of specific glycosidic linkages, such as the equatorial glycosides of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), has been achieved through a mechanistic understanding of the glycosylation reaction, allowing for predictive control over selectivity. escholarship.orgacs.org

Non-Leloir glycosyltransferases offer a cost-effective alternative for glycosylation as they utilize inexpensive donors like sucrose (B13894) instead of activated sugar-nucleotides. scienceopen.comnih.gov This class of enzymes includes glucansucrases and amylosucrases, which have been explored for the glycosylation of various acceptor molecules. scienceopen.comnih.gov

Transglucosylation reactions using sucrose as the glucosyl donor have been successfully carried out with recombinant glucansucrases from glycoside-hydrolase families 13 and 70. pasteur.fr With L-rhamnose and methyl α-L-rhamnopyranoside as acceptors, a variety of disaccharides were synthesized with yields reaching up to 64%. pasteur.fr The products included α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside, methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside, and methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside. pasteur.fr These results demonstrate the potential of non-Leloir GTs in the chemoenzymatic synthesis of complex carbohydrates, including those found on the surface of pathogenic bacteria like Shigella flexneri. pasteur.fr

| Enzyme Family | Donor Substrate | Acceptor Substrate | Example Products | Max. Yield |

| GH70 & GH13 Glucansucrases | Sucrose | L-Rhamnose | α-D-glucopyranosyl-(1→1)-β-L-rhamnopyranoside | up to 64% |

| GH70 & GH13 Glucansucrases | Sucrose | Methyl α-L-rhamnopyranoside | Methyl α-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside | up to 64% |

| GH70 & GH13 Glucansucrases | Sucrose | Methyl α-L-rhamnopyranoside | Methyl α-D-glucopyranosyl-(1→3)-α-L-rhamnopyranoside | up to 64% |

Glycosidase-Catalyzed Reactions

Glycosidases (glycoside hydrolases) are enzymes that typically catalyze the hydrolysis of glycosidic bonds. scienceopen.com However, under specific conditions, the reaction equilibrium can be shifted to favor synthesis through either reverse hydrolysis (a thermodynamically controlled process) or transglycosylation (a kinetically controlled process). rsc.orgplos.org This makes them valuable tools for forming glycosidic linkages with anomeric purity in a single step. rsc.org

α-L-Rhamnosidases (EC 3.2.1.40) are enzymes that specifically cleave terminal α-L-rhamnose residues from various natural compounds. semanticscholar.orgoup.com While their natural function is hydrolytic, they can be employed for the synthesis of rhamnose-containing compounds through transglycosylation and reverse hydrolysis. oup.comjmb.or.kr

The scarcity of α-D-rhamnosidases with broad acceptor specificity has somewhat limited their use. rsc.orgplos.org However, studies have shown that some α-L-rhamnosidases can catalyze these synthetic reactions. For example, a recombinant α-L-rhamnosidase from Alternaria sp. L1 was used to synthesize novel rhamnosylated compounds via reverse hydrolysis with L-rhamnose as the donor. plos.org When mannitol (B672) was used as the acceptor, a maximal yield of 36.1% for α-L-rhamnopyranosyl-(1→6')-D-mannitol was achieved. plos.org Similarly, a novel α-L-rhamnosidase from Aspergillus oryzae was shown to synthesize rhamnosyl mannitol. oup.com

In another example of transglycosylation, jack bean α-mannosidase, which exhibits high activity towards α-D-rhamnopyranosides, was used to synthesize a D-rhamnodisaccharide derivative. rsc.org Using p-nitrophenyl α-D-rhamnopyranoside as the donor and ethyl 1-thio-α-D-rhamnopyranoside as the acceptor, the disaccharide ethyl D-rhamnopyranosyl-α-(1→2)-1-thio-α-D-rhamnopyranoside was produced in a 32% yield. rsc.org This derivative serves as a useful building block for constructing repeating units of bacterial O-specific polysaccharides. rsc.org

| Enzyme Source | Reaction Type | Donor | Acceptor | Product | Yield |

| Alternaria sp. L1 α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | D-Mannitol | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% |

| Alternaria sp. L1 α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | D-Fructose | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | 11.9% |

| Alternaria sp. L1 α-L-rhamnosidase | Reverse Hydrolysis | L-Rhamnose | Esculin | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | 17.9% |

| Jack Bean α-mannosidase | Transglycosylation | p-nitrophenyl α-D-rhamnopyranoside | ethyl 1-thio-α-D-rhamnopyranoside | ethyl D-rhamnopyranosyl-α-(1→2)-1-thio-α-D-rhamnopyranoside | 32% |

Regioselectivity and Stereoselectivity in Glycosidase-Mediated Synthesis

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can be employed for the synthesis of glycosides under specific conditions through reverse hydrolysis or transglycosylation. The regioselectivity and stereoselectivity of these enzymatic reactions are crucial for the construction of well-defined oligosaccharides containing this compound.

A significant challenge in this area is the relative scarcity of α-D-rhamnosidases in nature. rsc.org However, researchers have found that α-mannosidase from jack bean exhibits high activity towards α-D-rhamnopyranosyl donors, enabling the synthesis of α-D-rhamnooligosaccharides. rsc.org This cross-reactivity provides a valuable tool for forming α-rhamnosidic linkages.

In a notable example of enzymatic synthesis via reverse hydrolysis, an α-L-rhamnosidase from Alternaria sp. L1 was used to produce novel rhamnosyl-containing compounds (RCCs). researchgate.net This enzyme demonstrated the ability to glycosylate various acceptors, including mannitol, fructose, and esculin, with L-rhamnose as the donor. researchgate.net The regioselectivity of this process was high, leading to the formation of specific products. For instance, with mannitol as the acceptor, the primary product was identified as α-L-rhamnopyranosyl-(1→6')-D-mannitol. researchgate.net This highlights the enzyme's preference for the primary hydroxyl group of the acceptor. The stereoselectivity was also excellent, exclusively forming the α-anomer. researchgate.net

The efficiency of such enzymatic syntheses is influenced by various factors, as detailed in the table below for the synthesis of α-L-rhamnopyranosyl-(1→6')-D-mannitol.

| Parameter | Optimal Condition | Result |

| Donor Concentration (L-rhamnose) | 0.4 M | - |

| Acceptor Concentration (Mannitol) | 0.2 M | - |

| pH | 6.5 | - |

| Temperature | 55°C | - |

| Reaction Time | 48 h | Maximal yield of 36.1% |

| Data from a study on the synthesis of rhamnosyl glycosides using a purified recombinant RhaL1 from Alternaria sp. L1. researchgate.net |

Furthermore, diglycosidases, such as the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697, can transfer a rutinosyl moiety (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose) to phenolic acceptors. researchgate.net This demonstrates the potential for transferring more complex rhamnose-containing units with high regioselectivity.

Coupled Multi-Enzyme Biotransformations

A compelling example of this approach is the enzymatic synthesis of D-galactosyl-β1→4-L-rhamnose. researchgate.net This disaccharide was produced from sucrose and L-rhamnose through the concerted action of four different enzymes:

Sucrose phosphorylase

UDP-glucose-hexose 1-phosphate uridylyltransferase

UDP-glucose 4-epimerase

D-galactosyl-β1→4-L-rhamnose phosphorylase

This one-pot reaction, which also required catalytic amounts of UDP-glucose and inorganic phosphate (B84403), achieved a remarkable 71% yield from L-rhamnose, demonstrating the power of multi-enzyme systems. researchgate.net

Another crucial multi-enzyme system is involved in the biosynthesis of nucleotide-activated sugars, which are the donors for glycosyltransferases. The biosynthesis of dTDP-L-rhamnose, a common rhamnosyl donor in bacteria, is accomplished through a four-enzyme pathway starting from glucose-1-phosphate. nih.govmdpi.com The enzymes involved are:

Glucose-1-phosphate thymidylyltransferase (RmlA)

dTDP-D-glucose 4,6-dehydratase (RmlB)

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)

dTDP-4-keto-L-rhamnose reductase (RmlD)

These enzymes work in a sequential manner to convert glucose-1-phosphate into dTDP-L-rhamnose, which can then be used by rhamnosyltransferases to build complex rhamnose-containing polysaccharides. nih.govmdpi.com The entire pathway can be reconstituted in vitro to produce the activated sugar donor for subsequent enzymatic glycosylations.

Organic Synthesis Methodologies

While enzymatic methods offer high selectivity, organic synthesis provides a versatile and often scalable platform for accessing a wide range of this compound derivatives with various protecting group patterns.

Stereocontrolled Approaches for D-Rhamnopyranosides

The stereocontrolled synthesis of D-rhamnopyranosides, particularly the challenging 1,2-cis (β) linkage, has been a significant focus of synthetic carbohydrate chemistry.

A highly effective strategy for the stereocontrolled synthesis of β-D-rhamnopyranosides involves the reductive radical fragmentation of a modified 4,6-O-benzylidene acetal (B89532) on a D-mannopyranoside precursor. nih.govcapes.gov.brcjnmcpu.com This approach leverages the well-established methods for β-mannosylation, followed by a deoxygenation step at C-6 to furnish the desired β-D-rhamnoside.

The key is the use of a specially designed benzylidene acetal, such as the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] group. nih.govcapes.gov.br This group directs the glycosylation of a mannosyl donor to proceed with high β-selectivity. Following the glycosylation, a radical-induced fragmentation of the acetal is initiated, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), to directly yield the 6-deoxy (rhamno) sugar. nih.govcapes.gov.br

An improved, second-generation protecting group, the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal, was developed to overcome some limitations of the first-generation system. acs.orgnih.gov This acetal is readily introduced and conveys strong β-selectivity in glycosylations with thiomannoside donors. The subsequent tin-mediated radical fragmentation proceeds in high yield to form the β-D-rhamnopyranosides. acs.org This method has been successfully applied to the synthesis of complex oligosaccharides, including a β-(1→3)-D-rhamnotetraose, where a one-pot quadruple radical fragmentation was achieved. nih.gov

| Precursor | Protecting Group | Reagents for Fragmentation | Product |

| β-D-Mannopyranoside | 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] | Bu₃SnH, AIBN, Toluene (reflux) | β-D-Rhamnopyranoside |

| β-D-Mannopyranoside | 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] | Bu₃SnH, AIBN, Xylenes (reflux) | β-D-Rhamnopyranoside |

| Summary of the reductive radical fragmentation approach. nih.govacs.orgnih.gov |

Carbasugars, where the ring oxygen is replaced by a methylene (B1212753) group, are important carbohydrate mimetics. The synthesis of 5a-carba-α-D-rhamnopyranose, a cyclitol analogue of D-rhamnose, has been achieved through a strategy involving cyclopropanation and a subsequent palladium-catalyzed ring-opening. thieme-connect.comthieme-connect.denih.gov

The key steps in this synthetic route are:

Simmons-Smith Cyclopropanation: An allylic alcohol precursor is subjected to a Simmons-Smith reaction to form a cyclopropanol (B106826).

Palladium-Catalyzed Ring Opening: The resulting cyclopropanol undergoes a diastereospecific ring-opening under palladium on carbon (Pd/C) hydrogenation conditions. This step establishes the α-methyl ketone functionality characteristic of the carba-rhamnose structure. thieme-connect.comthieme-connect.de

Further diastereoselective reductions and dihydroxylations are then employed to install the remaining stereocenters correctly. thieme-connect.comthieme-connect.de This methodology has proven effective for the stereoselective synthesis of various cyclitols, including 5a-carba-α-D-rhamnopyranose and its derivatives. nih.gov

The general strategy involves the selective protection of the hydroxyl groups of D-mannose, followed by the deoxygenation of the C-6 hydroxyl group. A common method for this deoxygenation is to first convert the primary hydroxyl group into a good leaving group, such as a tosylate or an iodide, and then reduce it. For example, iodination of a protected mannoside followed by reduction with tributyltin hydride can yield the corresponding D-rhamnoside in high yield. cjnmcpu.com This approach provides a reliable pathway to D-rhamnopyranosides from inexpensive D-mannose. researchgate.net

Regioselective Derivatization Strategies for this compound

The selective modification of the hydroxyl groups of this compound is a fundamental challenge in carbohydrate chemistry due to the similar reactivity of its secondary hydroxyl groups at positions C-2, C-3, and C-4. nih.gov Regioselective derivatization is crucial for the synthesis of complex oligosaccharides and glycoconjugates, enabling the controlled introduction of functional groups at specific positions. dergipark.org.tr Various strategies have been developed to achieve this, including protection-deprotection techniques, selective acylation, and innovative catalytic methods.

Protection-Deprotection Techniques

Protection-deprotection strategies are a cornerstone of synthetic carbohydrate chemistry, allowing for the temporary masking of one or more hydroxyl groups to direct reactions to a specific, unprotected site. dergipark.org.tr In the context of rhamnopyranosides, this often involves the formation of cyclic acetals, such as isopropylidene or benzylidene acetals, which can selectively protect vicinal cis-diols. ufms.brgoogle.com

A common approach for achieving selective derivatization at the C-4 position of a rhamnopyranoside involves the initial protection of the cis-vicinal C-2 and C-3 hydroxyl groups. nih.govum.edu.my For instance, benzyl (B1604629) α-L-rhamnopyranoside can be reacted with 2,2-dimethoxypropane (B42991) to form the 2,3-O-isopropylidene derivative. ufms.br This protection leaves the C-4 hydroxyl group as the sole available site for subsequent reactions like acylation or benzylation. ufms.brnih.gov Following the modification at C-4, the isopropylidene group can be removed under acidic conditions to regenerate the C-2 and C-3 hydroxyls. nih.govacs.org

This multi-step process, while effective, requires careful planning and execution to ensure high yields and avoid unwanted side reactions. The choice of protecting groups is critical and is dictated by their stability under the planned reaction conditions and the ease of their subsequent removal. google.com

Table 1: Example of a Protection-Deprotection Strategy for 4-O-Acylation of Benzyl α-L-rhamnopyranoside ufms.br

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Glycosidation | L-Rhamnose, Benzyl alcohol, Microwave irradiation | Benzyl α-L-rhamnopyranoside |

| 2 | Protection | 2,2-Dimethoxypropane, p-Toluenesulfonic acid | Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside |

| 3 | Acylation | Acyl chloride, Pyridine (B92270) | Benzyl 4-O-acyl-2,3-O-isopropylidene-α-L-rhamnopyranoside |

| 4 | Deprotection | Acidic conditions | Benzyl 4-O-acyl-α-L-rhamnopyranoside |

Selective Acylation (e.g., Pivaloylation, Stearoylation)

Selective acylation involves the direct introduction of an acyl group onto a specific hydroxyl group without the use of protecting groups. This can be achieved by exploiting subtle differences in the reactivity of the hydroxyl groups or by using specific reagents and catalysts. nih.gov

The reactivity of the hydroxyl groups in methyl α-L-rhamnopyranoside has been observed to follow the order 3-OH > 4-OH > 2-OH. nih.gov This inherent reactivity difference can be exploited for regioselective acylation. For example, DMAP-catalyzed stearoylation of methyl α-L-rhamnopyranoside at low temperatures yields a mixture of 2,3-di-O- and 3,4-di-O-stearates, reflecting this reactivity trend. nih.gov

The dibutyltin (B87310) oxide method is another powerful technique for regioselective acylation. researchgate.netresearchgate.net This method involves the formation of a 2,3-O-(dibutylstannylene) intermediate from a rhamnopyranoside with a cis-vicinal diol at C-2 and C-3. researchgate.net This cyclic tin intermediate selectively activates the equatorial 3-OH group over the axial 2-OH group, directing acylation to the C-3 position with high selectivity. researchgate.netresearchgate.net This has been successfully applied for regioselective stearoylation, palmitoylation, myristoylation, and lauroylation of benzyl α-L-rhamnopyranoside. researchgate.net

Pivaloylation, the introduction of a bulky pivaloyl group, can also be achieved selectively. For example, unimolar pivaloylation of methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside with pivaloyl chloride in pyridine proceeds in excellent yield at the C-4 position. um.edu.my

Table 2: Regioselective Acylation Methods for Rhamnopyranosides

| Method | Reagent/Catalyst | Position(s) Acylated | Substrate Example | Reference |

| Direct Acylation | Stearoyl chloride, DMAP | C-3 and C-4 preferentially over C-2 | Methyl α-L-rhamnopyranoside | nih.gov |

| Dibutyltin Oxide Method | Dibutyltin oxide, Acyl chloride | C-3 | Benzyl α-L-rhamnopyranoside | researchgate.netresearchgate.net |

| Protection-Acylation | Pivaloyl chloride, Pyridine | C-4 | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | um.edu.my |

C-Glycoside Formation via Photoredox/Nickel Dual Catalysis

A modern and powerful strategy for the synthesis of C-aryl glycosides from this compound involves the use of photoredox/nickel dual catalysis. sci-hub.seresearchgate.net This method allows for the formation of a carbon-carbon bond at the anomeric center, creating metabolically stable analogues of naturally occurring O-glycosides. researchgate.net

The strategy relies on the generation of a glycosyl radical from a redox-active glycosyl ester. sci-hub.seacs.org A common approach utilizes a dihydropyridine (B1217469) (DHP) auxiliary, which is first coupled to the anomeric hydroxyl group of the protected rhamnose to form a stable DHP-derived glycosyl ester. sci-hub.sersc.org

The proposed mechanism involves the following key steps:

Photoredox Activation : Under blue light irradiation, a photocatalyst (e.g., 4CzIPN) becomes excited and oxidizes the DHP ester. sci-hub.seacs.org

Radical Formation : The oxidized DHP ester undergoes fragmentation, leading to the formation of an alkoxycarbonyl radical and Hantzsch pyridine. acs.orgrsc.org

Decarboxylation : The alkoxycarbonyl radical rapidly loses carbon dioxide to generate the anomeric glycosyl radical. acs.orgrsc.org

Nickel-Catalyzed Cross-Coupling : This glycosyl radical then enters a nickel catalytic cycle, where it couples with an aryl bromide to form the desired C-aryl glycoside with high diastereoselectivity. sci-hub.seresearchgate.net

This method has been successfully applied to various pyranoses, including L-rhamnopyranose (the enantiomer of D-rhamnose), demonstrating its versatility. sci-hub.seresearchgate.netrsc.org The reaction tolerates various protecting groups on the sugar backbone. sci-hub.se

Table 3: Key Components for C-Glycoside Formation via Photoredox/Nickel Dual Catalysis sci-hub.se

| Component | Example | Function |

| Substrate | Protected DHP-glycosyl ester of rhamnopyranose | Glycosyl radical precursor |

| Coupling Partner | Aryl or heteroaryl bromide | Provides the C-linked aglycone |

| Photocatalyst | 4CzIPN | Absorbs light and initiates electron transfer |

| Nickel Catalyst | NiBr₂·DME | Mediates the cross-coupling reaction |

| Ligand | Bipyridine (bpy) | Stabilizes the nickel catalyst |

| Light Source | Blue LEDs (e.g., 467 nm) | Provides energy for the photocatalyst |

Advanced Spectroscopic and Computational Analysis of D Rhamnopyranose Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive technique for probing the structure and dynamics of molecules in both solution and solid states.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the primary structure of D-rhamnopyranose and its derivatives, including the sequence and linkage of monosaccharide units in oligosaccharides. wiley-vch.deuqac.ca The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecule's electronic environment. rsc.orgresearchgate.net For instance, the anomeric proton (H-1) and carbon (C-1) signals are particularly informative for establishing the α- or β-configuration of the glycosidic linkage. researchgate.net

In a study of 1,2,3,4-tetra-O-galloyl-α-L-rhamnopyranose, ¹H and ¹³C NMR data were instrumental in assigning all proton and carbon signals, confirming the structure of the acylated rhamnose derivative. uqac.ca 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish through-bond connectivities, allowing for the complete assignment of the NMR spectra and thus the elucidation of the covalent structure. wiley-vch.de

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.64 (d, J = 1.5 Hz) | 101.6 |

| 2 | 5.23 (s) | 70.30 |

| 3 | 5.12–5.15 (dd, J = 9.6, 3.2 Hz) | 69.88 |

| 4 | 3.60 | 71.63 |

| 5 | --- | 70.12 |

| 6 (CH₃) | 1.25 (d, J = 6.2 Hz) | 18.0 |

| Note: Data compiled from various sources and represent typical chemical shifts for rhamnopyranoside derivatives. rsc.orgresearchgate.netnih.gov Actual values may vary depending on the specific derivative and solvent. |

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can reveal detailed structural information in crystalline and disordered solid states. acs.org This is particularly valuable for studying carbohydrates in biological assemblies like cell walls, where they often exist in a non-crystalline, or amorphous, state. biorxiv.orgbiorxiv.org

By analyzing the ¹³C chemical shifts under magic-angle spinning (MAS), researchers can gain insights into the local conformation and packing of this compound units within a solid matrix. acs.org For example, ssNMR has been used to characterize the conformational polymorphism of carbohydrates in the cell walls of pathogenic fungi, providing a deeper understanding of their structural heterogeneity. biorxiv.org

Chemical shift anisotropy (CSA) is a sensitive probe of the local electronic structure and molecular dynamics. researchgate.net In solid-state NMR, the CSA tensor provides information about the orientation of a specific nucleus relative to the external magnetic field. By measuring the principal values of the CSA tensor, it is possible to obtain detailed information about the conformation and dynamics of the sugar ring. acs.org

Studies on model saccharides have shown that changes in temperature can affect the CSA parameters, revealing information about molecular motions such as ring puckering and the rotation of substituent groups. researchgate.net For this compound, these measurements can help to characterize the flexibility of the pyranose ring and the dynamics of its hydroxyl groups.

The synthesis of this compound derivatives with site-specific isotopic labels (e.g., ¹³C or ¹⁵N) can greatly enhance the power of NMR spectroscopy. diva-portal.org Isotopic labeling can simplify complex spectra, facilitate the measurement of specific coupling constants, and enable the study of specific molecular interactions. diva-portal.org

For instance, the synthesis of a disaccharide containing a ¹³C-labeled rhamnose unit allowed for the precise measurement of J-couplings across the glycosidic bond. diva-portal.org These coupling constants are directly related to the torsional angles that define the conformation of the linkage, providing crucial data for structural and conformational analysis.

X-ray Crystallography for Molecular Conformation and Crystal Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. rcsb.org

For this compound and its derivatives, X-ray crystallography has provided invaluable information about the preferred conformation of the pyranose ring, the orientation of substituent groups, and the hydrogen-bonding networks that stabilize the crystal structure. rcsb.orgdergipark.org.tr These studies have confirmed that rhamnopyranosides typically adopt a ¹C₄ chair conformation. dergipark.org.tr In a study of the major capsid protein of the chlorovirus PBCV-1, X-ray crystallography, in combination with molecular modeling, was used to determine the complete glycosylated structure, including a this compound residue. rcsb.org

Table 2: Crystallographic Data for a this compound-Containing Glycoprotein

| Parameter | Value |

| Resolution | 2.54 Å |

| R-Value Free | 0.223 |

| R-Value Work | 0.179 |

| Data from the structure of the major capsid protein of PBCV-1. rcsb.org |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental data and providing deeper insights into the structure and dynamics of this compound. researchgate.netufms.br Density Functional Theory (DFT) calculations, for example, can be used to optimize the geometry of rhamnopyranoside derivatives and predict their spectroscopic properties, such as NMR chemical shifts. dergipark.org.tr

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound, revealing the different conformations that the molecule can adopt and the transitions between them. ufms.br These computational approaches have been used to study the conformational preferences of rhamnopyranosides, the effects of different substituents on the ring conformation, and the interactions of rhamnose-containing oligosaccharides with proteins and other biomolecules. researchgate.netnih.gov For instance, computational studies have been employed to investigate the antioxidant potential of rhamnopyranoside derivatives by calculating parameters like bond dissociation enthalpies and ionization potentials. researchgate.net

By combining the experimental data from NMR and X-ray crystallography with the theoretical insights from computational modeling, a comprehensive understanding of the structure and dynamics of this compound can be achieved.

Density Functional Theory (DFT) Optimization for Conformational Landscape Analysis

Density Functional Theory (DFT) has become a vital tool for investigating the geometries and relative energies of carbohydrate conformations. um.edu.myresearchgate.net This quantum mechanical approach calculates the electronic structure of a molecule to determine its properties, including its most stable three-dimensional shape. ufms.br For this compound and its derivatives, DFT optimization is used to map the potential energy surface, identifying low-energy (and therefore more populated) conformations and the energy barriers between them. um.edu.mydergipark.org.tr Researchers can build various possible structures, such as different ring puckering forms or rotamers of substituent groups, and use DFT to calculate their optimized geometries and corresponding energies. researchgate.net The results of these calculations help rationalize and predict the behavior of these molecules, which is crucial for understanding their reactivity and biological interactions. dergipark.org.trresearchgate.net

The pyranose ring of this compound is not planar and exists predominantly in chair conformations. For L-rhamnose, and by extension this compound, the most stable conformation is the ¹C₄ chair. um.edu.mydergipark.org.trresearchgate.net In this conformation, the bulky substituents are favorably positioned to minimize steric strain. DFT calculations consistently identify the ¹C₄ chair as the global energy minimum for the parent methyl α-L-rhamnopyranoside and many of its simple ester derivatives. um.edu.myufms.br

While the chair form is most stable, other higher-energy conformations, such as the twist-boat (or skew) and boat forms, also exist on the conformational landscape. um.edu.myresearchgate.net DFT calculations allow for the optimization of these alternative structures. Studies on methyl α-L-rhamnopyranoside derivatives have shown that while the regular ¹C₄ conformation is dominant, certain modifications can lead to structures that exist in a state between the classic chair and a twist-boat conformation. um.edu.myresearchgate.net These higher-energy forms, though less populated, can be important as transition states in conformational interconversions.

Chemical modification of the hydroxyl groups with protecting or acyl groups can significantly alter the conformational preferences of the this compound ring. dergipark.org.tr The size and nature of these groups can introduce steric interactions that favor or destabilize certain conformations. sonaricollege.in

Acyl groups, such as pivaloyl esters, generally have a minimal impact on the pyranose ring's conformation, with the resulting derivatives maintaining the standard ¹C₄ chair form. um.edu.myresearchgate.net However, the introduction of cyclic protecting groups can cause significant distortion. A notable example is the use of a 2,3-O-isopropylidene group (an acetonide), which fuses a five-membered ring onto the six-membered pyranose ring. ufms.brresearchgate.net DFT optimization studies have demonstrated that this fusion forces the rhamnopyranoside ring out of its regular ¹C₄ chair conformation into a distorted shape that lies between a chair and a twist-boat (skew) conformation. um.edu.mydergipark.org.trresearchgate.net This distortion is evident from the changes in key bond angles and dihedral angles within the pyranose ring compared to the unmodified sugar. ufms.br This conformational distortion has been reported to influence the molecule's biological activity, suggesting a link between the precise 3D structure and its function. researchgate.netresearchgate.netdergipark.org.tr

| Parameter | Benzyl α-L-rhamnopyranoside (Regular ¹C₄ Conformation) | 2,3-O-Isopropylidene Protected Derivative (Distorted Conformation) | Interpretation |

|---|---|---|---|

| ∠C1-C2-C3 Bond Angle | Normal | Increased | Indicates strain and flattening in the C1-C2-C3 region of the ring. ufms.br |

| ∠C2-C3-C4 Bond Angle | Normal | Increased | Further evidence of distortion caused by the fused five-membered ring. ufms.br |

| ∠C5-O5-C1 Bond Angle | Normal | Decreased | Shows puckering changes at the anomeric carbon and ring oxygen. ufms.br |

| Dihedral Angles | Consistent with ¹C₄ chair | Significant deviation | Large changes in dihedral angles confirm a major shift from the standard chair conformation. ufms.br |

Molecular Dynamics Simulations in Different Environments (e.g., Aqueous Solution)

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms in a molecule over time. By simulating a rhamnose derivative in a box of explicit solvent molecules, such as water, researchers can study its dynamic behavior in a biologically relevant environment. acs.orgresearchgate.net

MD simulations of rhamnose-containing disaccharides have shown that hydration can significantly alter conformational preferences compared to vacuum calculations. nih.govunits.it For instance, in a study of a 3-methyl-α-D-rhamnopyranose-(1→3)-α-D-rhamnopyranose disaccharide, the global minimum energy conformation on the solvated free energy surface was shifted by over 80° in the ψ torsion angle compared to the vacuum energy map. nih.gov This highlights the critical role of solvent in stabilizing certain conformations. Furthermore, simulations show that hydration generally increases the flexibility of glycosidic linkages, allowing the molecule to explore a wider range of conformations. nih.gov MD simulations also allow for the analysis of the specific interactions with the solvent, such as the ordering of water molecules in hydration shells around the rhamnose ring. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Tensors)

Computational methods can be used to predict spectroscopic parameters, which provides a powerful link between theoretical structures and experimental data. acs.org The prediction of ¹³C NMR chemical shift tensors is a particularly effective technique for solid-state structural analysis. acs.orgmdpi.com

The methodology involves first performing DFT calculations to generate a set of energetically feasible conformations for this compound or its derivatives. acs.org Then, for each of these optimized structures, the ¹³C NMR chemical shift tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.comnih.gov These predicted tensor values are then compared directly with experimental data obtained from solid-state NMR spectroscopy. The conformation whose calculated tensors best match the experimental values is considered to be the most accurate representation of the molecule's structure in the solid state. acs.org This approach has been successfully used to identify multiple distinct conformations co-existing in a sample of a rhamnose derivative (methyl α-L-rhamnofuranoside), demonstrating its power in characterizing complex and disordered systems. acs.org

| Method | Primary Application for this compound | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and relative energy calculation of conformers. | Confirms the ¹C₄ chair as the most stable conformation; reveals distortions caused by protecting groups like 2,3-O-isopropylidene. um.edu.mydergipark.org.tr |

| Potential of Mean Force (PMF) | Calculation of free energy maps for conformational changes (e.g., glycosidic bond rotation). | Identifies low-energy conformational states and barriers in solution, providing a map of molecular flexibility. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of atomic motion over time in different environments (e.g., aqueous solution). | Shows that hydration increases flexibility and can significantly shift the preferred conformation compared to vacuum. nih.govunits.it |

| Theoretical NMR Prediction (GIAO-DFT) | Calculation of spectroscopic parameters (¹³C NMR tensors) for candidate structures. | Allows for structural validation by comparing calculated NMR data with experimental results to identify the correct conformation(s). acs.org |

Occurrence and Structural Contexts of D Rhamnopyranose in Glycoconjugates

In Microbial Polysaccharides and Cell Wall Components

D-Rhamnopyranose is a significant constituent of various microbial polysaccharides and cell wall structures, playing a crucial role in the integrity and function of these bacterial components.

This compound in Lipopolysaccharide (LPS) O-Antigens of Pathogenic Bacteria

The O-antigen, or O-specific polysaccharide, is the outermost region of the lipopolysaccharide (LPS) molecule in Gram-negative bacteria and is a major determinant of serological specificity. This compound is a frequently encountered monosaccharide in the O-antigens of several pathogenic bacteria.

Pseudomonas aeruginosa : This opportunistic pathogen often produces two distinct forms of O-antigen. One is a common polysaccharide antigen (CPA), which is a homopolymer of D-rhamnose. frontiersin.org This D-rhamnan typically consists of trisaccharide repeating units with the structure [→3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→]n. researchgate.netasm.org The other O-antigen form is a heteropolymer, known as the O-specific antigen (OSA), which varies between different serotypes. frontiersin.org The D-rhamnose-rich CPA is associated with the lipopolysaccharide and is common to many serologically distinct strains. nih.gov

Helicobacter pylori : The O-antigen of H. pylori LPS is known for its structural variability, which includes the presence of human Lewis blood group antigens, contributing to molecular mimicry. frontiersin.org While the detailed structure can vary, the O-antigen chain is complex and can incorporate a variety of sugars. Structural analyses have redefined the O-antigen to include a conserved trisaccharide, a glucan, and a heptan structure, in addition to the Lewis antigens. microbialcell.comnih.gov

Burkholderia gladioli : In Burkholderia gladioli pv. agaricicola, the O-specific polysaccharide obtained from the LPS contains D-rhamnose, D-mannose, and D-galactose. nih.gov The repeating unit is a linear trisaccharide. researchgate.net Specifically, a neutral O-specific polysaccharide from one strain was found to have a repeating unit with the structure: →3)-α-D-Manp-(1→2)-α-D-Rhap-(1→4)-β-D-Galp-(1→. researchgate.net Another study on a different strain of B. gladioli pv. agaricicola identified a putative capsular polysaccharide composed of a linear tetrasaccharide of D-rhamnose. researchgate.net

| Bacterium | O-Antigen Component | Structural Features of this compound |

|---|---|---|

| Pseudomonas aeruginosa | Common Polysaccharide Antigen (CPA) | Homopolymer of D-rhamnose; trisaccharide repeating unit [→3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→]n. researchgate.netasm.org |

| Helicobacter pylori | O-Antigen | Part of a complex structure that includes a conserved trisaccharide, glucan, heptan, and Lewis antigens. microbialcell.comnih.gov |

| Burkholderia gladioli pv. agaricicola | O-Specific Polysaccharide | Component of a linear trisaccharide repeating unit, e.g., →3)-α-D-Manp-(1→2)-α-D-Rhap-(1→4)-β-D-Galp-(1→. researchgate.net |

Rhamnose-Rich Cell Wall Polysaccharides (Rha-CWPSs) in Gram-Positive Bacteria

Rhamnose-rich cell wall polysaccharides (Rha-CWPSs) are essential components of the cell wall in numerous Gram-positive bacteria, particularly ovoid-shaped species like streptococci, enterococci, and lactococci. researchgate.netnih.gov These polysaccharides are integral to cell wall architecture, cell division, and interactions with the environment, including bacteriophages and host organisms. nih.govresearchgate.net

Rha-CWPSs are characterized by a conserved polyrhamnose (rhamnan) backbone. researchgate.netnih.gov This backbone is often decorated with side-chain substituents of varying size and structure. researchgate.netnih.gov These side chains can be oligosaccharides or other polysaccharides and their composition varies between different bacterial strains, contributing to structural diversity. researchgate.netresearchgate.net The addition of these side chains occurs as an extracytoplasmic modification of the polyrhamnose backbone. nih.gov

Due to the frequent presence of phosphate (B84403) groups within their side-chain substituents, Rha-CWPSs are classified as polyanionic glycopolymers. researchgate.netnih.gov In this respect, they are similar to wall teichoic acids (WTA) and are considered to be functional analogues of WTAs in many bacteria that possess them. researchgate.netnih.govresearchgate.net

Structural Characterization of D-Rhamnans (e.g., Linear and Branched Forms)

D-rhamnans, which are polymers of D-rhamnose, can exist in both linear and branched forms.

Linear D-Rhamnans : A linear trisaccharide repeating unit with the structure →2)-α-D-Rhap-(1→3)-α-D-Rhap-(1→3)-α-D-Rhap-(1→ has been identified as the O-antigen of Stenotrophomonas maltophilia serogroup O7. oup.com This same repeating unit is also found in the common antigen of Pseudomonas aeruginosa. oup.com Linear rhamnans can be classified based on their linkage patterns, such as type I with alternating α(1–3)/α(1–2) linkages and type II with linear α(1–3) linkages. beilstein-journals.org

Branched D-Rhamnans : In some bacteria, a linear D-rhamnan backbone can be substituted with side chains, creating a branched structure. For instance, in certain Pseudomonas syringae serogroup O1 strains, a linear α-D-rhamnan backbone serves as the foundation for branched O-polysaccharides with various lateral sugar residues. asm.org

| Rhamnan (B1165919) Type | Structural Description | Bacterial Example |

|---|---|---|

| Linear | Composed of repeating trisaccharide units, e.g., →2)-α-D-Rhap-(1→3)-α-D-Rhap-(1→3)-α-D-Rhap-(1→. oup.com | Stenotrophomonas maltophilia O7, Pseudomonas aeruginosa (common antigen) oup.com |

| Branched | A linear D-rhamnan backbone with lateral sugar substituents. asm.org | Pseudomonas syringae serogroup O1 asm.org |

Dextrans and Gellan Gum Composition

Dextrans : Dextrans are bacterial polysaccharides primarily composed of α-D-glucose units. The main chain consists of α-1,6 glycosidic linkages, with branches that are typically α-1,3 linked. nih.gov They are produced by various bacteria, including Leuconostoc mesenteroides. nih.gov this compound is not a component of dextran.

Gellan Gum : Gellan gum is an extracellular polysaccharide produced by the bacterium Sphingomonas elodea. nih.gov It is a linear anionic polymer composed of a repeating tetrasaccharide unit. This unit consists of two D-glucose residues, one D-glucuronic acid residue, and one L-rhamnose residue in a 2:1:1 molar ratio. nih.govnih.gov Therefore, this compound is not a constituent of gellan gum; rather, it is the L-enantiomer, L-rhamnose, that is present. nih.gov

Occurrence in Plant Polysaccharides and Natural Gums

This compound is a prevalent monosaccharide unit within the intricate structures of many plant-derived polysaccharides and natural gums. Its incorporation into these polymers influences their physical properties and biological roles.

Pectins and Rhamnogalacturonans in Plant Cell Walls

Pectins are a family of complex polysaccharides that are major components of the primary cell walls of terrestrial plants, particularly in dicots. usp.brfrontiersin.org These polysaccharides are crucial for plant growth, development, morphology, and defense. usp.br Pectin (B1162225) is not a single compound but a collection of galacturonic acid-rich polysaccharides, including homogalacturonan, rhamnogalacturonan I (RG-I), and the substituted galacturonan, rhamnogalacturonan II (RG-II). usp.brnih.gov

Table 1: Structural Features of Rhamnogalacturonan I (RG-I)

| Feature | Description |

|---|---|

| Backbone Composition | Alternating α-D-galacturonic acid and α-L-rhamnopyranose residues |

| Backbone Linkage | [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnopyranose-(1→] |

| Side Chain Attachment | C-4 position of the rhamnose residues |

| Common Side Chains | Arabinans, Galactans, Arabinogalactans |

Gum Arabic (Acacia Gum) Composition and Structural Complexity

The structure of gum arabic consists of a main chain of β-(1→3)-linked D-galactopyranose units. nih.govresearchgate.net This backbone is extensively branched, with side chains attached at the C-6 position of the galactose residues. cazri.res.in These side chains are themselves complex and contain a variety of sugar units, including D-galactose, L-arabinose, and D-glucuronic acid, often terminating with L-rhamnopyranose residues. lsbu.ac.uknih.govresearchgate.net The presence of L-rhamnopyranose at the termini of these side chains is a characteristic feature of the gum's structure. lsbu.ac.uk The chemical composition of gum arabic can vary depending on the source, climate, and age of the tree, but typically includes galactose, arabinose, rhamnose, and glucuronic acid. derpharmachemica.comajast.net

Table 2: Monosaccharide Composition of Gum Arabic

| Monosaccharide | Approximate Molar Ratio/Percentage |

|---|---|

| L-arabinose | ~3 |

| D-galactose | ~3 |

| L-rhamnose | ~1 |

| D-glucuronic acid | ~1 |

Note: Ratios can vary. For example, some sources report a composition of 39-42% galactose, 24-27% arabinose, 12-16% rhamnose, and 15-16% glucuronic acid by weight. ajast.net

Occurrence in Other Plant-Derived Polysaccharides (e.g., Lanzhou Lily)

This compound is also found as a structural component in polysaccharides from various other plants. For instance, polysaccharides extracted from the bulbs of the Lanzhou lily (Lilium davidii var. unicolor) have been shown to contain rhamnose. frontiersin.orgnih.gov Analysis of these polysaccharides revealed that they are heteropolysaccharides composed of galactose, glucose, rhamnose, and arabinose. nih.gov In one study, the molar ratio of these monosaccharides was found to be 6.36: 76.03: 2.02: 7.09, respectively. frontiersin.org Another investigation of a polysaccharide fraction from Lilium lancifolium Thunb reported the presence of L-rhamnopyranose, D-arabinofuranose, D-glucopyranose, and D-galactopyranose in a molar ratio of 1.88:2.13:1.00:2.50. frontiersin.org The presence of this compound in these lily polysaccharides contributes to their structural diversity and potential bioactive properties. frontiersin.orgnih.gov

In Other Bioactive Glycoconjugates and Natural Products

Beyond its role in structural polysaccharides, this compound is a constituent of various other bioactive glycoconjugates and natural products. nih.govmdpi.com L-rhamnose is widely found in plant glycosides and bacterial polysaccharides. cdnsciencepub.com Glycosylation, the attachment of sugar moieties to other molecules, can significantly impact the biological activity of natural products. usu.edu

For example, certain triterpene glycosides isolated from marine sponges have been found to contain α-L-rhamnopyranose residues. mdpi.com In some instances, these rhamnose-containing glycosides have demonstrated moderate cytotoxic activities. mdpi.com The presence and specific linkage of the rhamnose unit can be crucial for the compound's bioactivity. Additionally, phenolic compounds, which are widespread in plant natural products, can be glycosylated with rhamnose, forming rhamnosides. frontiersin.org These modifications can alter the physicochemical properties and biological functions of the parent molecule. The study of these rhamnose-containing natural products is an active area of research for the discovery of new therapeutic agents. researchgate.net

Biological and Immunological Roles of D Rhamnopyranose Containing Glycoconjugates

Molecular Mechanisms of Immunological Recognition

Glycoconjugates featuring D-rhamnopyranose are pivotal in the dialogue between hosts and microbes. Their recognition by the host immune system is a complex process governed by precise molecular interactions, from defining antigenic epitopes to triggering innate immune signaling pathways.

Antigenic Properties and Epitope Recognition

This compound is a key component of antigenic structures on the surfaces of various pathogens, including bacteria and fungi, as well as on some tumor cells. nih.govcornell.edu These carbohydrate structures, known as epitopes, are recognized by the host's immune system, leading to an antibody response. oup.com The O-antigen of Gram-negative bacteria, which is the polysaccharide part of the lipopolysaccharide (LPS), is a major target for the protective humoral immune response and frequently contains rhamnose. researchgate.net

For instance, the O-polysaccharides of Pseudomonas aeruginosa are composed of repeating units of D-rhamnose. nih.gov Synthetic oligosaccharides that mimic the methyl rhamnan (B1165919) tip of the P. aeruginosa A-band polysaccharide have been shown to be effective antigens, recognized by specific monoclonal antibodies. acs.orgnih.gov Similarly, the O-antigen of Shigella flexneri serotype Y is a high-rhamnose polysaccharide that is a primary target for the immune system. pdbj.org The specific arrangement and linkages of rhamnose within these polysaccharides create unique epitopes that define the serotype and are the basis for serotype-specific antibody recognition. researchgate.net In the context of cancer immunotherapy, rhamnose is also explored as part of tumor-associated carbohydrate antigens (TACAs) in vaccine development. nih.gov

Table 1: Examples of this compound-Containing Antigenic Epitopes

| Pathogen/Cell Type | Glycoconjugate Structure | Immunological Significance | References |

|---|---|---|---|

| Pseudomonas aeruginosa | A-band common polysaccharide antigen (CPA) | Homopolymer of D-rhamnose, target for monoclonal antibodies. nih.gov | frontiersin.org, nih.gov |

| Shigella flexneri | O-antigen polysaccharide | High-rhamnose heteropolymer, defines serotype-specific immune response. pdbj.org | researchgate.net, pdbj.org |

| Listeria monocytogenes | Teichoic acids | Rhamnose substituents are crucial for determining O-antigenic specificities. | psu.edu |

| Cancer Cells | Tumor-Associated Carbohydrate Antigens (TACAs) | Rhamnose-containing glycans can be targeted in cancer vaccine strategies. | nih.gov |

Interactions with Host Immune Components (e.g., Antibodies)

The immune system recognizes this compound-containing epitopes primarily through antibodies (immunoglobulins). Humans possess a natural repertoire of circulating antibodies, including IgG and IgM, that can bind to carbohydrate antigens. d-nb.inforesearchgate.netebi.ac.uk High-throughput glycan array screening of human sera has identified L-rhamnose as a significant antigen that binds to antibodies from a broad segment of the population. d-nb.info

The interaction between these antibodies and rhamnose-containing glycoconjugates is highly dependent on the presentation of the sugar. Multivalent presentation, where multiple rhamnose units are clustered together, dramatically enhances the binding affinity and efficiency, a phenomenon known as the "glycoside cluster effect". d-nb.inforesearchgate.net This principle has been exploited to develop synthetic antibody-recruiting molecules (ARMs). nih.gov These molecules consist of a module with clustered rhamnose residues to bind natural anti-rhamnose antibodies (specifically IgM) and a second module to target a specific cell type, such as a cancer cell. d-nb.inforesearchgate.netnih.gov This strategy promotes the formation of a ternary complex between the antibody, the ARM, and the target cell, flagging it for destruction by the immune system. d-nb.inforesearchgate.net

Research has demonstrated that tetravalent and hexadecavalent rhamnose clusters are significantly more effective at binding natural IgM antibodies than single rhamnose molecules. researchgate.net This highlights that the avidity gained from multiple low-affinity interactions is crucial for stable recognition by host immune components.

Role as Bacteriophage Receptors and in Host-Pathogen Interactions

Beyond their role as antigens for the host immune system, this compound-containing structures on bacterial surfaces serve as crucial recognition sites and receptors for bacteriophages (viruses that infect bacteria). frontiersin.org The O-antigen portion of LPS is a common bacteriophage receptor. frontiersin.org

For example, the D-rhamnose homopolymer (CPA) of Pseudomonas aeruginosa PAK is the receptor for phage A7. frontiersin.org The heteropolymeric O-antigen of the same bacterium, which also contains rhamnose, is implicated as the receptor for phage PIK. frontiersin.org In Listeria monocytogenes, the rhamnose substituents on the cell wall teichoic acids are the specific receptors for certain temperate bacteriophages. psu.edu Similarly, the tailspike protein of bacteriophage Sf6 specifically binds to and cleaves the rhamnose-rich O-antigen of Shigella flexneri as the initial step of infection. pdbj.org These interactions are highly specific and are a key determinant of a phage's host range. The presence and specific structure of these rhamnose-containing polysaccharides are thus central to the dynamics of host-pathogen interactions and the co-evolution of bacteria and their viral predators. semanticscholar.orgaensiweb.com

Table 2: this compound-Containing Structures as Bacteriophage Receptors

| Bacterium | Rhamnose-Containing Structure | Bacteriophage | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Common Polysaccharide Antigen (CPA), a D-Rha homopolymer | Phage A7 | frontiersin.org |

| Pseudomonas aeruginosa | O-specific antigen (OSA), a heteropolymer with L-Rha | Phage K8 | frontiersin.org |

| Listeria monocytogenes | Teichoic acids with rhamnose substituents | Temperate Listeria phages | psu.edu |

| Shigella flexneri | Serotype Y O-antigen polysaccharide | Phage Sf6 | pdbj.org |

Mechanisms of Immune Evasion Mediated by this compound-Containing Structures

While rhamnose glycans can be targets for the immune system, pathogens have also evolved ways to use these surface structures to evade immune detection and clearance. nih.gov The dense layer of polysaccharides on a bacterial surface, often rich in rhamnose, can physically shield other surface molecules from immune components.

Furthermore, the specific structure of these polysaccharides can modulate pathogenic mechanisms. In Shigella flexneri, the structure of the O-antigen polysaccharide influences the function of the type-3 protein secretion system (T3SS). researchgate.net The T3SS is a needle-like apparatus used to inject effector proteins into host cells, a critical step for invading cells and subverting the innate immune response. researchgate.net Variations in the O-antigen structure, including glycosyl modifications to the rhamnose-containing backbone, can alter the polysaccharide's conformation, thereby affecting the efficiency of the T3SS and aiding immune evasion. researchgate.net

Viruses also employ various strategies to evade the host immune system, such as interfering with interferon signaling or the complement system. icgeb.orgnih.gov While direct modulation of these pathways by rhamnose itself is not fully established, some pathogen-derived molecules that interact with these systems contain rhamnose. For instance, a 3'-O-Methylellagic acid 4-O-β-D-rhamnopyranoside was identified in an extract that showed a cytotoxic effect, and other research has suggested that the Dengue virus NS1 protein may interact with complement regulators as an evasion mechanism. icgeb.org

Structure-Activity Relationships in Bioactive Glycoconjugates Featuring this compound

Analysis of naturally occurring and synthetic rhamnosides has revealed that the rhamnose moiety itself is often a key determinant of bioactivity. For example, in a study of ellagic acid glycosides, the rhamnose derivative exhibited significant anti-biofilm activity against pathogenic bacteria, whereas the corresponding mannose and xylose derivatives were inactive. frontiersin.org This indicates a specific requirement for the rhamnose sugar in mediating this effect.

Furthermore, the acylation of the rhamnose sugar is a critical factor for many biological activities, including cytotoxic and antimicrobial effects. researchgate.netresearchgate.net For diosgenyl glycosides (a class of saponins), the carbohydrate portion is considered a key pharmacophore for their anti-cancer properties. mdpi.com Similarly, for resin glycosides, which are potent cytotoxic agents and inhibitors of the Sec61 protein translocation channel, structural variations in the rhamnose-containing oligosaccharide chain directly impact their bioactivity. frontiersin.org The esterification of the rhamnose moiety in natural products is often essential for high-affinity binding and selectivity. researchgate.net Synthetic studies involving the selective placement of different acyl groups (e.g., octanoyl, palmitoyl, chlorobenzoyl) at various positions on a methyl α-L-rhamnopyranoside core have been conducted to create novel derivatives with enhanced antimicrobial functionality. semanticscholar.orgaensiweb.comresearchgate.net

Table 3: Structure-Activity Relationships of Bioactive this compound Glycoconjugates

| Core Structure | Modification | Resulting Bioactivity | Key SAR Finding | References |

|---|---|---|---|---|

| Ellagic Acid | Glycosylation with This compound vs. D-mannopyranose or D-xylopyranose | Anti-biofilm and antimicrobial activity | Rhamnose moiety is essential for activity; mannose and xylose derivatives are inactive. | frontiersin.org |

| Methyl α-L-rhamnopyranoside | Esterification with fatty acyl chains (e.g., palmitoyl, decanoyl) | Antimicrobial functionality | Acylation of the rhamnose core enhances biological importance and activity. | semanticscholar.org, researchgate.net |

| Diosgenin (Saponin) | Glycosylation with various sugars including α-L-rhamnopyranose | Anti-cancer activity | The sugar portion of the saponin (B1150181) is a key pharmacophore for its activity. | mdpi.com |

| Resin Glycoside (e.g., Ipomoeassin F) | Variation in the rhamnose-containing oligosaccharide chain and acylation pattern | Cytotoxicity, inhibition of Sec61 protein translocation | The specific structure of the oligosaccharide and its acylation are critical for potent bioactivity. | frontiersin.org |

| Kaempferol | Glycosylation with α-L-rhamnopyranoside | Hepatoprotective effects | The rhamnopyranoside moiety is part of a structure that protects against liver failure in mouse models. | begellhouse.com |

Analytical Methodologies for D Rhamnopyranose and Its Derivatives

Chromatographic Techniques for Isolation and Analysis (e.g., HPLC, GC, Column Chromatography)